N-(4-fluorophenyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide N-(4-fluorophenyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640862-29-7
VCID: VC11855573
InChI: InChI=1S/C18H18FN7O/c19-14-1-3-15(4-2-14)21-18(27)25-9-12-7-24(8-13(12)10-25)17-6-5-16-22-20-11-26(16)23-17/h1-6,11-13H,7-10H2,(H,21,27)
SMILES: C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)NC5=CC=C(C=C5)F
Molecular Formula: C18H18FN7O
Molecular Weight: 367.4 g/mol

N-(4-fluorophenyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

CAS No.: 2640862-29-7

Cat. No.: VC11855573

Molecular Formula: C18H18FN7O

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide - 2640862-29-7

Specification

CAS No. 2640862-29-7
Molecular Formula C18H18FN7O
Molecular Weight 367.4 g/mol
IUPAC Name N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Standard InChI InChI=1S/C18H18FN7O/c19-14-1-3-15(4-2-14)21-18(27)25-9-12-7-24(8-13(12)10-25)17-6-5-16-22-20-11-26(16)23-17/h1-6,11-13H,7-10H2,(H,21,27)
Standard InChI Key TVKHBYUXJZWWSL-UHFFFAOYSA-N
SMILES C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)NC5=CC=C(C=C5)F
Canonical SMILES C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)NC5=CC=C(C=C5)F

Introduction

Synthesis Pathways

The synthesis of such a compound typically involves:

  • Formation of the triazolo-pyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and pyridazine precursors.

  • Functionalization with a fluorophenyl group: Electrophilic substitution or coupling reactions introduce the fluorophenyl moiety.

  • Bicyclic amine incorporation: The octahydropyrrolo[3,4-c]pyrrole unit is synthesized via multistep reactions involving reduction of cyclic imines or catalytic hydrogenation.

  • Carboxamide addition: Amide bond formation is achieved using carboxylic acid derivatives and amines under coupling conditions.

Biological Activity

Compounds containing triazole and pyridazine scaffolds are widely studied for their biological activities:

  • Anticancer Potential: Triazole derivatives often exhibit cytotoxicity against tumor cells by inhibiting key enzymes or pathways.

  • Antimicrobial Properties: Fluorophenyl groups enhance lipophilicity, improving cell membrane penetration for antimicrobial effects.

  • Central Nervous System (CNS) Activity: Bicyclic amines are known to interact with CNS receptors, suggesting potential as neuroactive agents.

Further in vitro and in vivo studies are required to confirm these activities for this specific compound.

Applications in Drug Development

The structural features of this compound make it a promising candidate for pharmaceutical applications:

  • Drug Design: The triazolo-pyridazine core is a privileged structure in medicinal chemistry for targeting enzymes or receptors.

  • Molecular Docking Studies: The compound can be used in computational studies to predict binding affinities with biological targets.

  • Lead Optimization: Modifications to the fluorophenyl or carboxamide groups can fine-tune pharmacokinetics.

Future Research Directions

To fully explore the potential of this compound:

  • Conduct comprehensive in silico studies (e.g., ADME/Tox predictions).

  • Perform experimental evaluations for anticancer, antimicrobial, or CNS activities.

  • Investigate its crystal structure via X-ray diffraction to understand intermolecular interactions.

This compound's unique combination of aromatic heterocycles, fluorinated phenyl groups, and bicyclic amines underscores its importance in chemical and pharmaceutical research. Further studies will likely reveal its full potential as a bioactive molecule.

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